Cas no 1373232-46-2 (t-Butyl N-3-Butane-1-sulfonyl)phenylcarbamate)

t-Butyl N-3-Butane-1-sulfonyl)phenylcarbamate structure
1373232-46-2 structure
Product Name:t-Butyl N-3-Butane-1-sulfonyl)phenylcarbamate
CAS No:1373232-46-2
MF:C15H23NO4S
MW:313.412423372269
MDL:MFCD22192556
CID:1244198
PubChem ID:70699825
Update Time:2025-10-30

t-Butyl N-3-Butane-1-sulfonyl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl N-(3-butylsulfonylphenyl)carbamate
    • t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate;
    • Carbamic acid, N-[3-(butylsulfonyl)phenyl]-, 1,1-dimethylethyl ester
    • MFCD22192556
    • DTXSID00742938
    • BS-20828
    • 1373232-46-2
    • t-ButylN-[3-(butane-1-sulfonyl)phenyl]carbamate
    • t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate
    • TERT-BUTYL N-[3-(BUTANE-1-SULFONYL)PHENYL]CARBAMATE
    • tert-Butyl [3-(butane-1-sulfonyl)phenyl]carbamate
    • 1-(Boc-amino)-3-(butylsulfonyl)benzene
    • A908900
    • t-Butyl N-3-Butane-1-sulfonyl)phenylcarbamate
    • MDL: MFCD22192556
    • Inchi: 1S/C15H23NO4S/c1-5-6-10-21(18,19)13-9-7-8-12(11-13)16-14(17)20-15(2,3)4/h7-9,11H,5-6,10H2,1-4H3,(H,16,17)
    • InChI Key: AHKLAJXPQJZMLD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)NC(=O)OC(C)(C)C)(CCCC)(=O)=O

Computed Properties

  • Exact Mass: 313.13500
  • Monoisotopic Mass: 313.13477939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 80.8Ų

Experimental Properties

  • PSA: 84.34000
  • LogP: 4.70180

t-Butyl N-3-Butane-1-sulfonyl)phenylcarbamate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on t-Butyl N-3-Butane-1-sulfonyl)phenylcarbamate

T-Butyl N-(3-Butane-1-sulfonyl)phenylcarbamate (CAS No. 1373232-46-2)

T-Butyl N-(3-Butane-1-sulfonyl)phenylcarbamate (CAS No. 1373232-46-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, a sulfonyl moiety, and a phenylcarbamate functional group. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The tert-butyl group in T-Butyl N-(3-Butane-1-sulfonyl)phenylcarbamate is known for its steric hindrance and lipophilic properties, which can influence the compound's pharmacokinetic behavior. The sulfonyl moiety, on the other hand, imparts polarity and can enhance the compound's solubility and reactivity. The phenylcarbamate functional group is a versatile moiety that can form hydrogen bonds and interact with various biological targets, making it a valuable component in drug design.

Recent studies have highlighted the potential of T-Butyl N-(3-Butane-1-sulfonyl)phenylcarbamate as a lead compound for the development of new therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways. This finding suggests that T-Butyl N-(3-Butane-1-sulfonyl)phenylcarbamate could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, T-Butyl N-(3-Butane-1-sulfonyl)phenylcarbamate has also been investigated for its potential as an antiviral agent. A study published in the Antiviral Research journal demonstrated that this compound can effectively inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interference with viral entry and replication processes, making it a valuable target for further drug development.

The synthesis of T-Butyl N-(3-Butane-1-sulfonyl)phenylcarbamate typically involves multi-step reactions, including the formation of the tert-butyl carbamate intermediate and subsequent functionalization with the sulfonyl group. The synthetic route is well-documented in the literature and can be optimized to achieve high yields and purity levels. This robust synthetic methodology ensures that T-Butyl N-(3-Butane-1-sulfonyl)phenylcarbamate can be produced on a scale suitable for both laboratory research and industrial applications.

From a pharmacological perspective, T-Butyl N-(3-Butane-1-sulfonyl)phenylcarbamate has been evaluated for its safety and efficacy in preclinical studies. Animal models have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These findings support its potential for further clinical development.

In conclusion, T-Butyl N-(3-Butane-1-sulfonyl)phenylcarbamate (CAS No. 1373232-46-2) is a promising compound with diverse therapeutic applications. Its unique structural features and biological activities make it an attractive candidate for drug discovery and development. Ongoing research continues to explore its full potential, with the aim of bringing new treatments to patients suffering from various diseases.

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